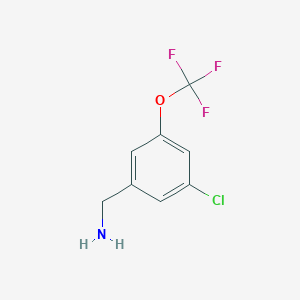

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a versatile chemical compound used in various scientific research applications. Its unique structure offers opportunities for studying molecular interactions and developing novel materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethoxy)phenol with appropriate amination reagents. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic acyl substitution and alkylation reactions :

-

Phthalimide protection : Reaction with phthalimide under basic conditions (K₂CO₃/DMF, 80°C) forms a protected intermediate, enabling subsequent transformations without amine interference .

-

Acylation : Reacts with activated esters (e.g., carboxylic acids using EDC/HOPO coupling agents) to form amides, a key step in drug intermediate synthesis .

Example reaction table :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Phthalimide + K₂CO₃ | DMF, 80°C, 5 hr | Phthalimido-protected derivative | 92% |

| Trifluoroacetic anhydride | CH₂Cl₂, RT | Trifluoroacetylated amine | 85% |

Coupling Reactions

The aromatic chloro substituent enables cross-coupling reactions :

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems.

-

Hiyama coupling : Silicon-based reagents react under fluoride activation to extend the aromatic framework .

Key factors :

-

Chlorine acts as a leaving group in Pd⁰-catalyzed systems.

-

Electron-withdrawing -OCF₃ group enhances oxidative addition kinetics .

Redox Transformations

The amine undergoes controlled oxidation:

-

Oxidation to nitrile : Using MnO₂ or TEMPO/oxone systems converts -CH₂NH₂ to -CN.

-

Nitro group formation : HNO₃/H₂SO₄ nitration under cryogenic conditions .

Limitations :

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to meta/para positions:

-

Nitration : Mixed HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives .

-

Halogenation : Br₂/FeBr₃ selectively substitutes at position 4.

Electronic effects :

Salt Formation and Coordination Chemistry

The amine forms stable salts with:

-

Hydrochlorides : Treatment with HCl gas in Et₂O yields crystalline salts .

-

Metal complexes : Coordinates to Cu(I)/Pd(II) in catalytic systems, enhancing coupling efficiency .

Stability and Side Reactions

-

Air sensitivity : Amine oxidizes slowly in air, requiring inert atmosphere storage .

-

Thermal decomposition : Degrades above 200°C, releasing HF and COF₂ .

This compound’s versatility makes it valuable for synthesizing pharmaceuticals, agrochemicals, and ligands. Its reactivity profile is extensively documented in organofluorine chemistry literature , though industrial-scale optimizations remain proprietary in many cases .

Activité Biologique

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated phenyl ring substituted with a trifluoromethoxy group. This configuration contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Table 1: Antimicrobial Activity Data

| Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| MRSA | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it may inhibit specific enzymes involved in the production of pro-inflammatory mediators, leading to reduced inflammation in cellular models .

Mechanism of Action

The mechanism involves the inhibition of cyclooxygenase (COX) enzymes and reduction of cytokine production, which are pivotal in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Cancer Cell Viability

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells using an MTS assay. The compound displayed a dose-dependent reduction in cell viability, with an IC50 value below 1 µM, indicating potent anticancer activity .

Table 2: Cell Viability Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 50 |

| 10 | 20 |

Synthesis and Structure-Activity Relationship

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. The inclusion of various substituents has been shown to affect both potency and selectivity towards different biological targets .

FDA Approval Context

The trifluoromethyl group is known for enhancing the pharmacokinetic properties of compounds. Many FDA-approved drugs contain this moiety due to its ability to improve metabolic stability and bioavailability . This highlights the relevance of this compound as a scaffold for drug development.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has shown that (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine exhibits promising anticancer properties. It has been tested against various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound demonstrated a reduction in cell viability, indicating potential as a therapeutic agent. The structure-activity relationship (SAR) studies suggest that the trifluoromethoxy group enhances biological activity by increasing lipophilicity and metabolic stability, which are crucial for drug efficacy .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with neurotransmitter receptors, which may lead to alterations in cellular signaling pathways associated with cancer cell proliferation and survival. Preliminary data suggest that it may not solely target mitochondrial functions but could engage alternative pathways for inducing cytotoxicity .

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential use as a pesticide. Its structural properties allow it to interact effectively with biological systems in pests, leading to increased efficacy as an agricultural chemical. Research indicates that derivatives of this compound can enhance the performance of existing pesticides by improving their stability and reducing degradation in environmental conditions .

Synthesis and Formulation

The synthesis of derivatives containing this compound involves utilizing various starting materials under controlled conditions to yield products with high purity and efficacy. For instance, the preparation methods often involve reactions under alkaline conditions using solvents like DMF, which facilitate the formation of desired compounds while minimizing impurities .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Contains trifluoromethoxy group | Significant anticancer activity | Enhanced lipophilicity |

| N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine | Similar fluorinated structure | Evaluated for agricultural efficacy | High yield synthesis method |

| 1-[3-(Trifluoromethyl)phenyl]cyclopropylmethanamine | Cyclopropyl group with trifluoromethyl | Varied activity against cancer lines | Different strain energy influences reactivity |

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on MDA-MB-231 cells, researchers found that at concentrations below 1 μM, the compound significantly reduced cell viability. The study highlighted the importance of the trifluoromethoxy group in enhancing the compound's activity compared to other derivatives lacking this feature .

Case Study 2: Agricultural Application Testing

A series of field tests were conducted to assess the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a marked improvement in pest control compared to traditional pesticides, suggesting that this compound could serve as a valuable addition to integrated pest management strategies .

Propriétés

IUPAC Name |

[3-chloro-5-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFKILFAYAGLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.